molecular formula C7H10BrClN2O B13865845 2-Amino-2-(5-bromopyridin-3-yl)ethanol;hydrochloride

2-Amino-2-(5-bromopyridin-3-yl)ethanol;hydrochloride

Cat. No.: B13865845
M. Wt: 253.52 g/mol
InChI Key: FGMHAYHBIGTVAS-UHFFFAOYSA-N
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Description

2-Amino-2-(5-bromopyridin-3-yl)ethanol;hydrochloride is a chemical compound with the molecular formula C7H10BrClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5-bromopyridin-3-yl)ethanol;hydrochloride typically involves the bromination of pyridine derivatives followed by amination and subsequent conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing reactors and controlled environments to ensure high yield and purity. The final product is often crystallized and purified to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-bromopyridin-3-yl)ethanol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, amines, and oxides, depending on the specific reaction pathway .

Scientific Research Applications

2-Amino-2-(5-bromopyridin-3-yl)ethanol;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-bromopyridin-3-yl)ethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(5-bromopyridin-3-yl)ethanol;hydrochloride is unique due to its specific substitution pattern and the presence of both amino and alcohol functional groups.

Properties

Molecular Formula

C7H10BrClN2O

Molecular Weight

253.52 g/mol

IUPAC Name

2-amino-2-(5-bromopyridin-3-yl)ethanol;hydrochloride

InChI

InChI=1S/C7H9BrN2O.ClH/c8-6-1-5(2-10-3-6)7(9)4-11;/h1-3,7,11H,4,9H2;1H

InChI Key

FGMHAYHBIGTVAS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)C(CO)N.Cl

Origin of Product

United States

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